molecular formula C21H25N3O2 B3037118 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone CAS No. 439109-38-3

1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone

Cat. No.: B3037118
CAS No.: 439109-38-3
M. Wt: 351.4 g/mol
InChI Key: QUORYNSIBVXYBT-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone is a complex organic compound with a unique structure that combines cyclohexyl, imidazolyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and phenyl precursors, followed by the introduction of the imidazolyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The imidazolyl group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-5-hydroxy-2-methyl-1H-indol-3-yl
  • 1-cyclohexyl-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

Compared to similar compounds, 1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone stands out due to its unique combination of cyclohexyl, imidazolyl, and phenyl groups. This structural diversity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

1-cyclohexyl-5-(imidazole-1-carbonyl)-6-phenylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-19-12-11-18(21(26)23-14-13-22-15-23)20(16-7-3-1-4-8-16)24(19)17-9-5-2-6-10-17/h1,3-4,7-8,13-15,17-18,20H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUORYNSIBVXYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(C(CCC2=O)C(=O)N3C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone
Reactant of Route 2
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone
Reactant of Route 4
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone
Reactant of Route 5
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone
Reactant of Route 6
1-cyclohexyl-5-(1H-imidazol-1-ylcarbonyl)-6-phenyltetrahydro-2(1H)-pyridinone

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